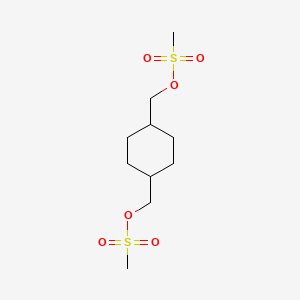
(Cyclohexane-1,4-diyl)bis(methylene) dimethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate is an organic compound that is a derivative of cyclohexane. It is characterized by the presence of two hydroxymethyl groups attached to the cyclohexane ring and two methanesulfonate groups. This compound is of interest due to its applications in various fields, including polymer chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate can be synthesized through the selective hydrogenation of dimethyl terephthalate to produce dimethyl 1,4-cyclohexanedicarboxylate, which is then further hydrogenated to yield 1,4-cyclohexanedimethanol . The reaction conditions typically involve the use of a copper chromite catalyst and hydrogen gas under high pressure and temperature .
Industrial Production Methods
Industrial production of 1,4-cyclohexanedimethanol involves a two-step hydrogenation process. The first step converts dimethyl terephthalate to dimethyl 1,4-cyclohexanedicarboxylate using hydrogen and a catalyst such as nickel or palladium. The second step involves further hydrogenation to produce 1,4-cyclohexanedimethanol using copper-based catalysts .
化学反应分析
Types of Reactions
1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include cyclohexanedicarboxylic acid from oxidation, cyclohexane derivatives from reduction, and various substituted cyclohexane compounds from substitution reactions .
科学研究应用
1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polycarbonates, which are used in the production of plastics and fibers
Materials Science: The compound is used in the development of high-performance materials with enhanced thermal and mechanical properties
Biology and Medicine: It is used in the synthesis of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and durability
作用机制
The mechanism of action of 1,4-cyclohexanedimethanol, 1,4-dimethanesulfonate involves its ability to undergo various chemical reactions due to the presence of hydroxymethyl and methanesulfonate groups. These functional groups allow the compound to participate in polymerization reactions, forming long-chain polymers with desirable properties . The molecular targets and pathways involved include the interaction with catalysts and reagents that facilitate these reactions .
相似化合物的比较
Similar Compounds
1,4-Cyclohexanedimethanol: Similar in structure but lacks the methanesulfonate groups.
1,4-Cyclohexanedicarboxylic Acid: Contains carboxylic acid groups instead of hydroxymethyl and methanesulfonate groups.
1,4-Bis(hydroxymethyl)cyclohexane: Similar to 1,4-cyclohexanedimethanol but without the methanesulfonate groups
Uniqueness
1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate is unique due to the presence of both hydroxymethyl and methanesulfonate groups, which provide it with distinct chemical reactivity and versatility in various applications. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it valuable in polymer chemistry and materials science .
生物活性
(Cyclohexane-1,4-diyl)bis(methylene) dimethanesulfonate is a synthetic compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. Its unique structural features contribute to its biological activity, particularly in relation to neurotransmitter systems and potential anticancer properties.
Chemical Structure and Properties
The compound has the molecular formula C10H20O6S2 and a molecular weight of approximately 300.38 g/mol. Its structure includes a cyclohexane ring with two methylene groups and dimethanesulfonate substituents, which enhance its reactivity and interaction with biological targets .
Pharmacological Properties
Research indicates that this compound may interact with serotonin receptors, which are crucial for mood regulation and psychiatric disorders. This interaction suggests its potential use in treating mood disorders . The compound is notably involved in the synthesis of lurasidone hydrochloride, an antipsychotic medication, highlighting its relevance in pharmacology .
Table 1: Comparison of Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate | 186204-35-3 | Enantiomeric form used in lurasidone synthesis |
| ((1S,2S)-cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate | 173658-50-9 | Another enantiomer with potential biological activity |
| Cyclohexane-1,4-dimethylene diol | 65376-05-8 | Similar backbone but lacks sulfonate groups |
| Bicyclo[2.2.2]octane-1,4-diyldimethanol | 826-45-9 | Different bicyclic structure; used in synthetic applications |
Biological Activity Studies
Studies have shown that derivatives of this compound exhibit varying degrees of biological activity. For instance, research into its anticancer properties has revealed that certain structural modifications can significantly enhance its efficacy against cancer cells .
Case Study: Anticancer Activity
Recent findings suggest that cyclic thiosulfonates derived from similar structural frameworks demonstrate selective activity against breast cancer cells (e.g., MDA-MB-468 and BT474). The mechanism involves covalent binding to thiol groups within protein disulfide isomerases (PDIs), leading to apoptosis in cancer cells . This highlights the importance of structural characteristics in determining biological potency.
The interaction of this compound with serotonin receptors indicates a potential mechanism for influencing neurotransmitter pathways relevant to mood disorders. The binding affinity and specificity for these receptors could be further explored to develop targeted therapies for psychiatric conditions .
属性
CAS 编号 |
35541-77-6 |
|---|---|
分子式 |
C10H20O6S2 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
[4-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate |
InChI |
InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-3-5-10(6-4-9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3 |
InChI 键 |
CNTVUGYMAHTWKS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCC1CCC(CC1)COS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















